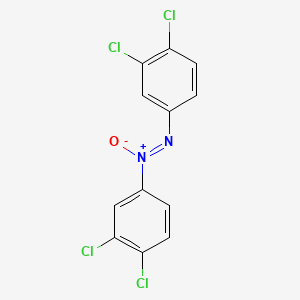

3,3',4,4'-Tetrachloroazoxybenzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)-(3,4-dichlorophenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4N2O/c13-9-3-1-7(5-11(9)15)17-18(19)8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOVXBPXQLIGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)Cl)Cl)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026087 | |

| Record name | 3,3',4,4'-Tetrachloroazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21232-47-3 | |

| Record name | 3,4,3',4'-Tetrachloroazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021232473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4'-Tetrachloroazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Formation Pathways of Tcaob

Environmental Formation Mechanisms

Microbial Transformation Pathways from Precursors (e.g., 3,4-Dichloroaniline)

The microbial-mediated transformation of 3,4-dichloroaniline (B118046) is a significant pathway leading to the formation of 3,3',4,4'-tetrachloroazoxybenzene and other related dimeric products in the environment. This biotransformation is often a result of the metabolic activities of various soil microorganisms as they break down herbicides containing the 3,4-dichloroaniline moiety.

Detailed research has demonstrated that certain soil fungi possess the enzymatic machinery to oxidize 3,4-DCA, leading to the formation of TCAOB. A notable example is the soil fungus Fusarium oxysporum, which has been shown to transform 3,4-DCA into TCAOB in laboratory cultures. acs.org The proposed mechanism involves the microbial oxidation of the amine group on the aniline (B41778). This process is thought to proceed through several reactive intermediates. The formation of a purplish complex during incubation periods has been considered indicative of the presence of intermediates such as 3,4-dichlorophenylhydroxylamine or 3,4-dichloronitrosobenzene. acs.org The condensation of these intermediates is a likely route to the final TCAOB product.

Enzymes such as peroxidases are implicated in this oxidative coupling. Horseradish peroxidase, for instance, has been used in in-vitro studies to examine the formation of azobenzenes from halogenated anilines, providing insights into the enzymatic processes that may occur in soil. acs.org Besides TCAOB, the microbial transformation of 3,4-DCA can also yield other condensed products. For instance, the formation of 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB) and 1,3-bis(3,4-dichlorophenyl)triazene has been observed in soils treated with the herbicide propanil (B472794), which degrades to 3,4-DCA. acs.org

The table below summarizes key research findings on the microbial transformation of 3,4-dichloroaniline.

| Microorganism/System | Precursor | Key Metabolites Identified | Reference |

| Fusarium oxysporum | 3,4-Dichloroaniline | This compound | acs.org |

| Soil Microorganisms | Propanil (degrades to 3,4-DCA) | 3,3',4,4'-Tetrachloroazobenzene, 1,3-bis(3,4-dichlorophenyl)triazene | acs.org |

| Horseradish Peroxidase (in vitro) | Halogenated Anilines | Azobenzenes, Anilinoazobenzenes | acs.org |

Photolytic Degradation Processes from Precursors

The formation of this compound can also be initiated by the action of sunlight on its precursor, 3,4-dichloroaniline. Photolytic degradation involves the absorption of light energy by the precursor molecule, leading to its chemical transformation.

Studies have shown that the irradiation of aqueous solutions of 3,4-DCA with light of wavelengths greater than 280 nm can result in the formation of TCAOB. acs.org This process can occur through both direct and sensitized photoreactions. acs.org In direct photolysis, the 3,4-DCA molecule itself absorbs the light energy. In sensitized photolysis, other molecules present in the environment, known as sensitizers, absorb the light energy and then transfer it to the 3,4-DCA molecule, initiating the reaction.

The presence of natural substances in water bodies, such as humic acids, can influence the rate of photolytic degradation. While these substances can attenuate the amount of light reaching the 3,4-DCA, they can also act as sensitizers, in some cases leading to a faster than expected rate of photolysis. acs.org The use of sensitizers like flavin mononucleotide (FMN) in laboratory studies has been shown to promote the formation of azobenzene (B91143) derivatives from chloroanilines. acs.org

While the direct photolysis of 3,4-DCA in distilled water primarily yields other products, the formation of TCAOB has been observed in natural water samples, such as those from rice fields, although typically in low yields. acs.org The concentration of the precursor, 3,4-DCA, appears to influence the amount of TCAOB produced. acs.org

The following table outlines findings related to the photolytic formation of TCAOB and related compounds from 3,4-dichloroaniline.

| Precursor | Irradiation Conditions | Key Products/Findings | Reference |

| 3,4-Dichloroaniline | Sunlight in natural waters | 3,3',4,4'-Tetrachloroazobenzene (TCAB), sensitized photoreactions observed | acs.org |

| 3,4-Dichloroaniline | Light >280 nm in benzene (B151609) with sensitizer | Azoxybenzene (B3421426) formation | acs.org |

| Chloroanilines | Aqueous solution with FMN sensitizer | Azobenzene and anilinoazobenzene derivatives | acs.org |

Environmental Occurrence, Distribution, and Fate of Tcaob

Detection and Quantification in Contaminated Products

The primary source of TCAOB in the environment is its formation as an unintended byproduct during the synthesis of certain herbicides derived from 3,4-dichloroaniline (B118046).

Levels in Technical-Grade Herbicides

Gas chromatography with electron-capture detection has been utilized to determine the concentrations of TCAOB in various herbicides. A study of 20 samples of herbicides derived from 3,4-dichloroaniline revealed the presence of TCAOB. The levels of TCAOB in these herbicide formulations were found to range from less than 0.05 micrograms per gram (µg/g) to 1.9 µg/g. oregon.gov In the same study, samples of the chemical intermediate 3,4-dichloroaniline were also analyzed, but TCAOB levels were below the detection limits. oregon.gov

For context, the related compound 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB), which is also a contaminant, has been detected at concentrations between 0.10 and 28.40 milligrams per kilogram (mg/kg) in technical-grade propanil (B472794), diuron (B1670789), linuron, and neburon. oregon.gov One analysis of 23 samples of the herbicide propanil found TCAB levels ranging from 1.1 to 30 ppm. nih.gov

Table 1: Levels of 3,3',4,4'-Tetrachloroazoxybenzene (TCAOB) in Herbicide Formulations

Environmental Presence and Dissemination

Once introduced into the environment through the application of contaminated herbicides, TCAOB has the potential to be distributed across different environmental compartments.

Occurrence in Soil and Water Matrices

Direct monitoring data for TCAOB in soil and water is limited in publicly available literature. However, the presence of its parent compounds and related substances suggests a potential for its occurrence in these matrices. For instance, the herbicide diuron is known to be highly persistent in soil and can contaminate both surface and groundwater. researchgate.net

Studies have detected the related compound, TCAB, in environmental samples. In rice soils in Arkansas that were treated with the herbicide propanil, TCAB residue concentrations were detected in the range of less than 0.01 to 0.18 ppm. nih.gov The potential for human exposure to TCAB has been linked to the consumption of crops from soils where dichloroaniline-derived herbicides have been degraded by soil microorganisms. oregon.gov Furthermore, methods have been developed for the extraction of TCAB from water using hexane, with recovery rates between 80.0% and 88.3%, indicating that it can be present and quantified in aqueous environments. oregon.gov Given that TCAOB is a contaminant alongside TCAB in these herbicides, its presence in soil and water where these products are used is plausible.

Environmental Transformation and Persistence

The persistence of TCAOB in the environment is determined by its susceptibility to various degradation processes, including abiotic and biotic pathways.

Abiotic Degradation Studies (e.g., Photolysis)

Specific studies on the photolysis of TCAOB are not widely available. However, research on related compounds provides insight into its likely behavior. The identification of TCAB in a soil photolysis study of the herbicide diuron suggests that photolysis is a relevant transformation pathway for substances containing the dichloroaniline structure. mdpi.com

Photodegradation is a known abiotic process for many pesticides. nih.gov For example, the herbicide benzobicyclon (B1666587) hydrolyzes to its active form, which then undergoes photolysis with a variable half-life depending on water characteristics. lsu.edu While direct data is lacking, the chemical structure of TCAOB suggests it would be susceptible to photolysis, or light-induced degradation, in the environment.

Biotic Degradation Studies (e.g., Biodegradation by Microorganisms)

There is a lack of direct research on the microbial biodegradation of TCAOB. However, the formation of the related compound TCAB has been attributed to the action of peroxide-producing soil microorganisms on dichloroaniline-derived herbicides. oregon.gov This indicates that microbial activity plays a role in the transformation of the parent herbicides, leading to the formation of azobenzene (B91143) compounds.

Numerous studies have demonstrated the capability of various microbial strains, including bacteria and fungi, to degrade other complex chlorinated aromatic compounds and pesticides. mdpi.comnih.govnih.gov For example, some bacteria can utilize chlorophenols as their sole source of carbon and energy. nih.gov The degradation of the herbicide glyphosate (B1671968) by soil microbes occurs through distinct metabolic pathways. nih.gov This broad metabolic capacity within microbial communities suggests that TCAOB, once present in the soil or water, could be subject to transformation or degradation by microorganisms, although the specific pathways and rates have not been elucidated.

Table 2: Compound Names Mentioned in the Article

Assessment of Environmental Persistence

The environmental persistence of a chemical is a critical factor in determining its long-term impact on ecosystems. It refers to the duration a compound remains in the environment before being degraded by biotic or abiotic processes. For this compound (TCAOB), a precise environmental half-life in soil is not well-documented in publicly available scientific literature. However, an assessment of its likely persistence can be inferred from its chemical structure and its relationship to other known persistent organic pollutants.

TCAOB is recognized as a degradation product of 3,3',4,4'-tetrachloroazobenzene (TCAB), a contaminant formed during the manufacturing of certain chloroanilide herbicides. nih.gov The persistence of parent compounds is often indicative of the persistence of their metabolites, especially when the degradation process does not lead to complete mineralization. researchgate.net

Structurally, TCAOB is a chlorinated aromatic compound. The presence of multiple chlorine atoms on the benzene (B151609) rings significantly increases the molecule's stability and resistance to microbial degradation. acs.org Analogous compounds, such as certain tetrachlorobiphenyl isomers, have demonstrated substantial persistence in soil, with half-lives ranging from several months to years. epa.gov This suggests that TCAOB is also likely to persist in the soil environment for extended periods.

The rate of degradation in soil is influenced by a variety of factors, including the soil's microbial activity, organic matter content, pH, temperature, and moisture levels. nih.govnih.gov Without specific studies on TCAOB, a definitive quantitative measure of its persistence remains elusive, but the weight of evidence points towards it being a persistent organic pollutant.

Soil Binding and Mobility Considerations

The mobility of a chemical in soil, or its tendency to move through the soil profile, is largely governed by its affinity for binding to soil particles. This characteristic is crucial for understanding the potential for groundwater contamination and bioavailability to soil-dwelling organisms.

The primary mechanism for the sorption of non-ionic, hydrophobic compounds like TCAOB is partitioning into soil organic matter. mdpi.com Therefore, soils with higher organic content are expected to retain TCAOB more effectively. Clay content and other soil properties can also play a role in the sorption process.

Field studies on TCAB have shown that its residues tend to remain in the upper soil layers, which is consistent with a compound that has high sorption and low mobility. nih.gov This behavior effectively reduces the likelihood of leaching into deeper soil layers and reaching groundwater. It is reasonable to anticipate a similar distribution pattern for TCAOB in the soil environment.

To provide a frame of reference, the table below presents data for the parent compound, 3,3',4,4'-tetrachloroazobenzene (TCAB).

| Compound Name | CAS Number | Estimated Koc | Environmental Persistence Summary | Mobility in Soil |

|---|---|---|---|---|

| 3,3',4,4'-Tetrachloroazobenzene (TCAB) | 14047-09-7 | 57,000 nih.gov | Considered to be persistent in the environment. nih.gov | Expected to have no mobility in soil. nih.gov |

Molecular and Cellular Mechanisms of Tcaob Biological Interactions

Aryl Hydrocarbon Receptor (AhR) Agonism

3,3',4,4'-Tetrachloroazoxybenzene (TCAOB) is a potent agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates the toxic effects of a variety of environmental contaminants. nih.govunco.edu The interaction of TCAOB with the AhR initiates a cascade of molecular events that can lead to significant biological effects.

Receptor Binding Affinity and Transactivation Potency

TCAOB exhibits a high binding affinity for the AhR, a key determinant of its biological potency. nih.gov This affinity allows TCAOB to effectively compete with endogenous ligands and other xenobiotics for binding to the receptor. The binding of TCAOB to the AhR leads to a conformational change in the receptor, which then translocates to the nucleus. In the nucleus, the TCAOB-AhR complex dimerizes with the AhR nuclear translocator (ARNT) protein. nih.gov This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. nih.gov

The potency of TCAOB as an AhR agonist is comparable to that of other well-known AhR ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov The ability of a compound to induce AhR-mediated gene expression is referred to as its transactivation potency. The high transactivation potency of TCAOB is directly related to its strong binding affinity for the AhR. nih.gov

Induction of Hepatic Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P4501A)

One of the most well-characterized downstream effects of AhR activation by TCAOB is the induction of hepatic xenobiotic-metabolizing enzymes, particularly those of the cytochrome P4501A (CYP1A) family. nih.gov The induction of these enzymes is a direct consequence of the binding of the TCAOB-AhR-ARNT complex to XREs in the regulatory regions of the CYP1A genes. nih.gov

The induction of CYP1A enzymes, such as CYP1A1 and CYP1A2, is a key component of the cellular response to xenobiotic exposure. These enzymes are involved in the metabolism of a wide range of compounds, including environmental toxins and therapeutic drugs. nih.govnih.gov While this induction is often viewed as a detoxification pathway, it can also lead to the metabolic activation of certain compounds into more toxic or carcinogenic metabolites. The induction of CYP1A1 by AhR agonists has been associated with oxidative DNA damage. nih.gov

Endocrine System Modulation

In addition to its effects on the AhR signaling pathway, TCAOB has been shown to modulate the endocrine system, with notable interactions with thyroid hormone pathways.

Interaction with Thyroid Hormone Pathways and Thyroxine (T4) Levels

Studies have demonstrated that exposure to TCAOB can lead to a marked decrease in circulating concentrations of thyroxine (T4). nih.gov T4 is the primary hormone produced by the thyroid gland and plays a crucial role in regulating metabolism, growth, and development. medlineplus.govmedicalnewstoday.com The thyroid gland's production of T4 is regulated by thyroid-stimulating hormone (TSH) from the pituitary gland. thyroid.orgyoutube.com

The precise mechanisms by which TCAOB disrupts thyroid hormone homeostasis are not fully elucidated but may involve multiple points of interference. These could include alterations in thyroid hormone synthesis, transport, and metabolism. For instance, TCAOB could potentially interfere with the function of proteins that transport thyroid hormones in the blood, such as thyroxine-binding globulin (TBG). youtube.com Additionally, the induction of hepatic enzymes by TCAOB could enhance the metabolic clearance of T4 from the body.

Immunomodulatory Mechanisms

TCAOB is a potent immunomodulatory agent, with one of its most prominent effects being the induction of thymic atrophy. nih.govnih.gov

Mechanisms of Thymic Atrophy Induction

The thymus is a primary lymphoid organ responsible for the maturation of T-lymphocytes, which are critical components of the adaptive immune system. nih.gov Thymic atrophy, or a decrease in the size and weight of the thymus, can lead to a compromised immune response.

Effects on Lymphoid Organ Systems

This compound (TCAOB) has been shown to exert toxic effects on lymphoid organs, particularly the thymus. In studies using avian embryos, TCAOB demonstrated a significant impact on lymphoid development. Research on chick embryo thymus cultures revealed that TCAOB was approximately two orders of magnitude less toxic than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in vitro. cornell.edu However, in vivo studies where TCAOB was injected into chicken eggs resulted in a dose-dependent decrease in the number of thymic lymphoid cells. cornell.edu Five days after treatment, a notable reduction in lymphoid cell count was observed, declining to about 14% of the control levels at the highest dose tested. cornell.edu The estimated median effective dose (ED50) for this effect was 3.6 micrograms per kilogram of egg. cornell.edu

These findings indicate that TCAOB can interfere with the normal development and cellularity of primary lymphoid organs. The reduction in lymphoid cells within the thymus suggests a potential for immunotoxicity, as this organ is crucial for the maturation of T-lymphocytes, which are key components of the adaptive immune system.

Genotoxicity and Mutagenicity Mechanisms

Induction of Gene Mutations in Model Systems

Mechanisms of DNA Repair Synthesis

The specific mechanisms by which this compound (TCAOB) might influence DNA repair synthesis have not been extensively studied. DNA repair pathways are critical cellular processes that correct damage to DNA, thereby maintaining genomic integrity. nih.govwalshmedicalmedia.com When DNA damage occurs, cells can activate a complex signaling network known as the DNA damage response (DDR) to initiate repair. exlibrisgroup.com Major DNA repair pathways include base excision repair, nucleotide excision repair, mismatch repair, homologous recombination, and non-homologous end joining, each specialized for different types of DNA lesions. walshmedicalmedia.com

While the direct interaction of TCAOB with these pathways is not documented in the available research, chemicals that cause DNA damage often trigger these repair mechanisms. For instance, some substances can lead to the formation of bulky DNA adducts, which are typically repaired by the nucleotide excision repair system. nih.gov Without specific studies on TCAOB, it is not possible to determine which, if any, DNA repair pathways are activated or inhibited by this compound.

Induction of Micronuclei in Erythrocytes

Studies have demonstrated that this compound (TCAOB) can induce the formation of micronuclei in erythrocytes, which is an indicator of chromosomal damage. nih.gov The micronucleus test is an in vivo assay that detects damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing the presence of micronuclei in red blood cells. cornell.edufda.gov

In a study conducted by the National Toxicology Program, B6C3F1 mice were exposed to TCAOB by gavage for 13 weeks. nih.gov Analysis of peripheral blood smears from these animals revealed significant increases in the frequency of micronucleated normochromatic erythrocytes (NCE) in both male and female mice. nih.gov This positive result in a subchronic exposure study indicates the clastogenic potential of TCAOB. Interestingly, no significant increases in micronuclei were observed in acute bone marrow tests in male mice, suggesting that the duration of exposure may be a critical factor in detecting the genotoxic effects of this compound. nih.gov

Table 1: Induction of Micronuclei by this compound in Mice

| Species/Strain | Exposure Route | Duration | Cell Type | Observation | Reference |

| B6C3F1 Mice | Gavage | 13 weeks | Normochromatic Erythrocytes (Peripheral Blood) | Significant increase in micronucleated cells | nih.gov |

| B6C3F1 Mice | Injection | 3 days | Bone Marrow Cells | No significant increase in micronucleated cells | nih.gov |

Neurodevelopmental and Neurotoxicological Mechanisms

Impact on Neuronal Development and Function

Developmental exposure to this compound (TCAOB) has been shown to have significant impacts on neuronal development and function, with some effects appearing to be linked to disruptions in thyroid hormone levels. nih.govnih.gov Studies in Sprague-Dawley rats have demonstrated that developmental exposure to TCAOB can lead to a deficit in serum thyroxine (T4) levels. nih.gov

At a cellular level, TCAOB exposure was associated with morphological changes in glial cells. Astrocytes displayed thinner and less complex processes, and microglia also showed less complex processes. nih.gov Unbiased stereology detected a reduction in the number of hippocampal CA1 pyramidal neurons and dentate granule neurons. nih.gov Furthermore, Golgi staining of the cerebellum revealed diminished dendritic arborization of Purkinje cells. nih.gov Some of these effects, such as the reduced number of dentate granule cells and decreased Purkinje cell branching, were observed to persist into adulthood, suggesting that the neurotoxic effects initiated during development were not resolved through maturation. nih.gov Despite these anatomical and cellular changes, no significant effects on post-weaning behavioral assessments were observed in the lower dose groups. nih.gov

Table 2: Neurodevelopmental Effects of this compound in Rats

| Brain Region | Cell Type | Observed Effect | Reference |

| Hippocampus | CA1 Pyramidal Neurons | Reduced cell number | nih.gov |

| Hippocampus | Dentate Granule Neurons | Reduced cell number | nih.gov |

| Cerebellum | Purkinje Cells | Diminished dendritic arborization | nih.gov |

| General | Astrocytes | Thinner and less complex processes | nih.gov |

| General | Microglia | Less complex processes | nih.gov |

Mechanisms Underlying Behavioral Alterations

The precise molecular and cellular mechanisms through which this compound (TCAOB) induces behavioral alterations are complex and not fully elucidated. However, research on TCAOB and other dioxin-like compounds points to several key pathways that are likely involved. These include the disruption of neurodevelopmental processes, interference with neurotransmitter systems, and the induction of oxidative stress, primarily through the activation of the aryl hydrocarbon receptor (AHR).

Developmental exposure to dioxin-like compounds is a critical window of vulnerability. For instance, exposure to certain chemicals during puberty has been associated with an increased risk of violent behavior in adulthood. psu.edu This suggests that the timing of exposure to substances like TCAOB could be a crucial factor in determining the nature and severity of behavioral outcomes.

One of the primary mechanisms implicated in the neurotoxicity of dioxin-like compounds is the disruption of thyroid hormone signaling. nih.govnih.gov Thyroid hormones are essential for normal brain development, and their disruption during critical prenatal and early postnatal periods can lead to irreversible cognitive and behavioral impairments. nih.gov Chemicals that interfere with thyroid hormone synthesis, transport, or action can thus have profound effects on neurodevelopment. nih.gov

Furthermore, dioxin-like compounds, including the well-studied 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), have been shown to impact neurotransmitter systems. nih.gov For example, TCDD can alter the expression of glutamate (B1630785) and GABA receptors, which are crucial for excitatory and inhibitory neurotransmission, respectively. nih.gov Such imbalances can lead to a range of behavioral abnormalities. mdpi.com Studies on other environmental neurotoxicants have also demonstrated that alterations in neurotransmitter levels, such as dopamine (B1211576) and serotonin (B10506), are associated with behavioral changes. mdpi.com

Oxidative stress is another significant mechanism. TCDD has been shown to induce the production of reactive oxygen species (ROS) in neuronal cells, which can lead to cellular damage and premature senescence. nih.gov This ROS-mediated neurotoxicity may contribute to the long-term neurological effects observed after exposure to dioxin-like compounds. nih.gov

Comparative Mechanistic Insights with Dioxin-like Compounds

TCAOB is classified as a dioxin-like compound due to its structural similarity and ability to elicit a similar spectrum of toxicological effects as TCDD, the most potent dioxin. nih.govresearchgate.net The primary mechanism shared among these compounds is their ability to bind to and activate the aryl hydrocarbon receptor (AHR). nih.govnih.gov The AHR is a ligand-activated transcription factor that, upon binding with a compound like TCAOB or TCDD, translocates to the nucleus and regulates the expression of a wide array of genes. nih.govresearchgate.net

The activation of the AHR signaling pathway is considered a pivotal event in the toxicity of dioxin-like compounds. researchgate.net This pathway is known to be involved in the regulation of various physiological processes, including immune responses, inflammation, and neurodevelopment. mdpi.com Overactivation of the AHR by persistent ligands like TCAOB and TCDD can disrupt these normal functions, leading to adverse health effects. researchgate.net

A key point of comparison is the role of AHR in neurotoxicity. AHR is expressed in various regions of the brain, including the hippocampus and cerebral cortex. researchgate.net Its activation by dioxin-like compounds can lead to a range of neurotoxic effects, such as altered neuronal growth and maturation, impaired neurogenesis, and disrupted neuronal migration. researchgate.net For instance, TCDD has been shown to cause atrophy of dendritic arborization in neurons, which can disrupt neural circuit structure and function. researchgate.net

Both TCAOB and TCDD are known to disrupt thyroid hormone homeostasis, a common feature among many dioxin-like compounds. nih.gov This disruption can occur through various mechanisms, including interference with thyroid hormone synthesis, transport proteins, and metabolism. nih.gov The resulting thyroid hormone insufficiency during critical developmental windows is a major contributor to the neurodevelopmental and behavioral deficits associated with these compounds. nih.gov

The table below summarizes the comparative mechanistic aspects of TCAOB and other dioxin-like compounds, primarily TCDD.

| Mechanism | This compound (TCAOB) | Dioxin-like Compounds (e.g., TCDD) |

| Aryl Hydrocarbon Receptor (AHR) Activation | Acts as a ligand for and activator of the AHR. researchgate.net | The primary mechanism of action is through AHR activation. nih.govnih.gov |

| Gene Expression Alteration | Induces changes in gene expression downstream of AHR activation. | Alters the transcription of a wide range of genes, including those involved in metabolism, cell growth, and differentiation. nih.gov |

| Thyroid Hormone Disruption | Known to cause a marked decrease in circulating thyroxine concentrations. | Interfere with thyroid hormone synthesis, transport, and metabolism, leading to hormonal imbalances. nih.gov |

| Neurotransmitter System Effects | Effects on specific neurotransmitter systems are not well-documented but are presumed to be similar to other dioxin-like compounds. | Can alter the expression and function of glutamate, GABA, and serotonin receptors. nih.gov |

| Oxidative Stress | Likely induces oxidative stress as a consequence of AHR activation and subsequent metabolic processes. | Shown to increase the production of reactive oxygen species (ROS) in neuronal cells, leading to cellular damage. nih.govnih.gov |

| Developmental Neurotoxicity | Poses a risk for developmental neurotoxicity, particularly when exposure occurs during critical periods. | Exposure during development can lead to cognitive and behavioral deficits. nih.govnih.gov |

Advanced Analytical Methodologies for Tcaob Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For TCAOB analysis, several chromatographic methods have proven to be highly effective.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas Chromatography-Electron Capture Detection (GC-ECD) is a highly sensitive technique particularly suited for the analysis of halogenated compounds like TCAOB. scioninstruments.commeasurlabs.com The ECD is selective for electronegative compounds, which allows it to detect very low concentrations of these substances while minimizing interference from other non-halogenated compounds in the sample. scioninstruments.comgcms.cz This makes GC-ECD an ideal tool for trace-level analysis of TCAOB in environmental samples. measurlabs.com The method involves injecting the sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a column. The column separates the different compounds based on their volatility and interaction with the stationary phase. As the separated compounds exit the column, they pass through the electron capture detector, which generates a signal proportional to the amount of the electronegative analyte present. scioninstruments.com To ensure accurate identification, a dual-column setup is often employed for confirmation. gcms.cztdi-bi.com

Key Features of GC-ECD for TCAOB Analysis:

| Feature | Description |

| High Sensitivity | Capable of detecting picogram (10-12 g) to femtogram (10-15 g) levels of halogenated compounds. |

| Selectivity | Primarily responds to electronegative compounds, reducing matrix interference. |

| Confirmation | Dual-column systems provide a higher degree of confidence in compound identification. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.govcromlab-instruments.es This technique provides not only quantitative data but also structural information, leading to a highly confident identification of TCAOB. nih.govmdpi.com After separation in the GC column, the analyte molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio by the mass spectrometer. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared to spectral libraries for definitive identification. researchgate.net GC-MS is a versatile technique used for a wide range of applications, including the analysis of environmental pollutants and metabolites. nih.govnih.gov

Advantages of GC-MS in TCAOB Research:

| Advantage | Description |

| High Specificity | Provides definitive identification based on the unique mass spectrum of the compound. |

| Structural Information | Offers insights into the molecular structure of the analyte and its metabolites. |

| Versatility | Applicable to a wide range of volatile and semi-volatile organic compounds. hpst.cz |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is another powerful technique for the analysis of TCAOB. nih.govnih.gov HPLC is particularly useful for compounds that are not sufficiently volatile for GC analysis or are thermally unstable. In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid adsorbent material (the stationary phase). Separation is achieved based on the differential partitioning of the analytes between the two phases. As the separated compounds elute from the column, they pass through a UV detector, which measures the absorbance of UV light by the analyte. youtube.com The amount of light absorbed is proportional to the concentration of the compound. nih.govresearchgate.net HPLC-UV is a widely used and robust method for the quantification of various compounds in complex mixtures. nih.govnih.gov

Key Aspects of HPLC-UV for TCAOB Analysis:

| Aspect | Description |

| Applicability | Suitable for non-volatile and thermally labile compounds. |

| Quantitative Accuracy | Provides reliable and reproducible quantitative data. |

| Robustness | A well-established and widely available analytical technique. |

Optimization of Sample Preparation and Clean-up Procedures

Effective sample preparation is a critical step in the analytical workflow for TCAOB, as it removes interfering substances from the sample matrix and concentrates the analyte of interest. uab.eduyoutube.com

Solvent Extraction Protocols

Common Solvents Used for TCAOB Extraction:

| Solvent | Application Notes |

| Hexane | Often used for extracting nonpolar compounds like TCAOB from aqueous matrices. |

| Dichloromethane | A versatile solvent for extracting a wide range of organic compounds. |

| Acetone | Frequently used in combination with other solvents to improve extraction efficiency from solid matrices. |

| Toluene | Effective for extracting aromatic compounds like TCAOB. epa.gov |

Column Chromatography (e.g., Florisil) for Matrix Interference Reduction

Following extraction, the sample extract often contains co-extracted impurities that can interfere with the final analysis. Column chromatography is a widely used clean-up technique to remove these interferences. biotage.com Florisil, a magnesium silicate (B1173343) adsorbent, is particularly effective for this purpose. sigmaaldrich.comepa.gov The extract is passed through a column packed with Florisil, which retains polar interfering compounds while allowing the less polar TCAOB to pass through with the eluting solvent. waters.comunitedchem.com This process, known as Florisil cleanup, significantly reduces matrix effects and improves the accuracy and sensitivity of the subsequent chromatographic analysis. georgia.gov The activity of the Florisil can be adjusted by deactivating it with a small amount of water to achieve the desired separation. epa.gov

Steps in a Typical Florisil Clean-up Procedure:

| Step | Description |

| Column Packing | A glass column is packed with a slurry of activated Florisil in a nonpolar solvent. |

| Sample Loading | The concentrated sample extract is loaded onto the top of the Florisil column. |

| Elution | A solvent or a series of solvents of increasing polarity is passed through the column to elute the analytes. |

| Fraction Collection | The eluate containing the purified TCAOB is collected for analysis. |

Method Validation and Quality Control

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. ijpra.com It involves a series of tests to evaluate the performance of the method, ensuring the reliability and consistency of the analytical results. ijpra.com

Recovery studies are essential for assessing the efficiency of an analytical method in extracting the target analyte from the sample matrix. These studies involve spiking a blank matrix with a known concentration of the analyte and then analyzing the sample to determine the percentage of the analyte that is recovered. Ideally, recoveries should be close to 100%, indicating that the extraction procedure is effective and that there are no significant losses of the analyte during sample preparation.

Certified Reference Materials (CRMs) are indispensable tools for ensuring the accuracy and traceability of analytical measurements. iaea.orgnih.gov CRMs are materials with one or more property values that are certified by a technically valid procedure, accompanied by or traceable to a certificate or other documentation which is issued by a certifying body. iaea.org In the context of TCAOB analysis, CRMs would ideally consist of a matrix similar to the samples being analyzed (e.g., soil, sediment, animal tissue) containing a certified concentration of TCAOB. The use of CRMs allows laboratories to validate their analytical methods and to demonstrate the accuracy of their results by comparing their measurements to the certified values. nih.gov While specific CRMs for TCAOB were not identified in the search results, the development and use of such materials are crucial for ensuring data quality in environmental and toxicological studies. iaea.orgnih.gov For instance, CRMs have been developed for other persistent organic pollutants like polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs) in various matrices. researchgate.net

Table 1: Illustrative Data for Recovery of TCAOB from Spiked Soil Samples

| Sample ID | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |

| Soil-1 | 10.0 | 9.5 | 95.0 |

| Soil-2 | 10.0 | 9.8 | 98.0 |

| Soil-3 | 10.0 | 9.2 | 92.0 |

| Soil-4 | 25.0 | 24.0 | 96.0 |

| Soil-5 | 25.0 | 23.5 | 94.0 |

This table is for illustrative purposes and does not represent actual experimental data from the search results.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in analytical method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the smallest measure that can be detected with reasonable certainty for a given analytical procedure, while the LOQ is the lowest concentration at which the analyte can not only be reliably detected but at which some predefined goals for bias and imprecision are met.

Determining the LOD and LOQ for TCAOB is essential for assessing its presence at trace levels in various environmental and biological samples. These limits are matrix-dependent, meaning they can vary significantly between different sample types such as soil, water, and biological tissues due to matrix effects that can interfere with the analysis. For example, the analysis of TCAOB in complex matrices like soil or fatty tissues may have higher LODs and LOQs compared to its analysis in cleaner matrices like water. The National Toxicology Program has conducted studies on TCAOB in which various doses were administered to rats and mice, highlighting the need for sensitive analytical methods to detect low-level exposure. nih.gov

Table 2: Hypothetical Limits of Detection (LOD) and Quantification (LOQ) for TCAOB in Different Matrices

| Matrix | Analytical Method | LOD (ng/g) | LOQ (ng/g) |

| Water | GC-MS | 0.01 | 0.03 |

| Soil | GC-MS/MS | 0.1 | 0.3 |

| Sediment | HRGC-HRMS | 0.05 | 0.15 |

| Adipose Tissue | GC-ECD | 0.5 | 1.5 |

This table is for illustrative purposes and does not represent actual experimental data from the search results.

Spectroscopic Characterization for Confirmation and Purity Assessment

Spectroscopic techniques are powerful tools for the structural elucidation and confirmation of chemical compounds. For TCAOB, a combination of spectroscopic methods provides a comprehensive characterization, confirming its identity and assessing its purity.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. wiley.comresearchgate.net The infrared spectrum of a molecule is a unique physical property and can be used as a fingerprint for identification. wiley.com

In a study by Brandán et al. (2017), 3,3',4,4'-Tetrachloroazoxybenzene was synthesized and characterized using infrared and Raman spectroscopy. conicet.gov.ar The study involved theoretical calculations to predict the vibrational properties of different isomers of TCAOB and compared them with experimental spectra. conicet.gov.ar The presence of the N=N(O) group and the chloro-substituted benzene (B151609) rings would give rise to characteristic absorption bands in the IR and Raman spectra. For example, the N=N stretching vibration and the C-Cl stretching vibrations would be expected in specific regions of the spectrum. The comparison of experimental and calculated spectra showed good concordance, confirming the structure of the synthesized TCAOB. conicet.gov.ar

Table 3: Key Experimental Vibrational Frequencies for TCAOB

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| N=N Stretch | ~1450-1500 | IR/Raman | conicet.gov.ar |

| C-Cl Stretch | ~600-800 | IR/Raman | conicet.gov.ar |

| Aromatic C-H Stretch | >3000 | IR/Raman | conicet.gov.ar |

| Aromatic C=C Stretch | ~1550-1600 | IR/Raman | conicet.gov.ar |

This table presents approximate ranges based on general spectroscopic principles and the findings of the cited study.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as ¹H (protons) and ¹³C. youtube.comyoutube.com

The ¹H NMR spectrum of TCAOB would show signals corresponding to the aromatic protons. Due to the substitution pattern, the protons on the benzene rings would appear as a complex multiplet in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the azoxy group.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. It would show distinct signals for each unique carbon atom in the TCAOB structure. The chemical shifts of the carbon atoms are also affected by the substituents on the benzene rings. Brandán et al. (2017) also utilized ¹H and ¹³C NMR spectroscopy to characterize the synthesized TCAOB, and the experimental spectra were in good agreement with the predicted spectra, further confirming the molecular structure. conicet.gov.ar

Table 4: Predicted NMR Chemical Shifts (δ) for a TCAOB Isomer

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.5 - 8.0 | Multiplet |

| ¹³C (C-Cl) | 130 - 135 | Singlet |

| ¹³C (C-H) | 120 - 130 | Singlet |

| ¹³C (C-N) | 145 - 150 | Singlet |

This table is for illustrative purposes and based on general principles of NMR spectroscopy and the findings of the cited study. Actual chemical shifts can vary depending on the specific isomer and solvent.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic compounds and compounds with conjugated systems, such as TCAOB, exhibit characteristic absorption bands in the UV-Vis region.

The UV-Visible spectrum of TCAOB was also reported by Brandán et al. (2017). conicet.gov.ar The spectrum would be expected to show absorptions corresponding to π → π* transitions of the aromatic rings and the azoxy group. The position and intensity of these absorption bands can be influenced by the solvent polarity. The study found a good concordance between the experimental and theoretically predicted UV-Visible spectra. conicet.gov.ar

Table 5: Experimental UV-Visible Absorption Maxima (λmax) for TCAOB

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Ethanol | ~330 | Not specified | conicet.gov.ar |

| Heptane | ~325 | Not specified | conicet.gov.ar |

This table presents approximate values based on the information in the cited study, which notes that the absorption can vary with the solvent.

Theoretical and Computational Investigations of Tcaob

Quantum Chemical Studies of Molecular Structure and Conformation

Theoretical studies utilizing quantum chemistry are fundamental to understanding the intrinsic properties of 3,3',4,4'-Tetrachloroazoxybenzene (TCAOB). These computational methods provide insights into molecular geometry, stability, and electronic characteristics at the atomic level, which are often difficult to probe experimentally.

Density Functional Theory (DFT) has been employed to investigate the structural and vibrational properties of TCAOB isomers. Specifically, the hybrid B3LYP method combined with the 6-31G* and 6-311++G** basis sets has been used to theoretically predict the properties of four distinct cis isomers and three trans isomers of TCAOB. nih.gov These calculations are crucial for optimizing the geometry of each isomer, determining their relative stabilities, and providing a foundation for subsequent vibrational and electronic analyses. The theoretical models account for the different spatial arrangements of the chloro-substituted phenyl rings relative to the central azoxy bridge, leading to multiple stable conformers for both the cis and trans configurations. nih.gov

Building upon DFT optimizations, further computational analyses have been performed to elucidate the detailed characteristics of TCAOB isomers. nih.gov Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are two such methods used to probe the electronic and topological landscapes of these molecules. nih.gov

Structural Properties: DFT calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles for each isomer. These computed values serve as a benchmark for understanding the molecule's three-dimensional structure.

Electronic Properties: NBO analysis reveals insights into intramolecular electronic interactions. For TCAOB, NBO calculations have been used to study π/π, n/σ, n/π, and π/π* electronic transitions, which support the high stability of the various cis and trans isomers. nih.gov The analysis of Natural Population Analysis (NPA) charges shows that for the cis forms, the charge on the N13 atom is slightly lower than that for the trans forms. nih.gov The low energy gap calculated for the trans I isomer suggests it has a higher reactivity, which is likely due to the repulsion between the electronegative chlorine and oxygen atoms resulting from their proximity. nih.gov

Topological Properties: The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, is used to analyze the topology of the electron density, defining atomic interactions and bond characteristics. For TCAOB, AIM analysis identifies bond critical points (BCPs) and ring critical points (RCPs). A notable finding from this analysis is the identification of intramolecular C–H···O hydrogen bonds in the trans forms, a feature not observed in the cis isomers. nih.gov This is supported by the presence of a third ring critical point (RCP3) in the trans isomers. nih.gov

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -7.0 eV | B3LYP/6-311++G |

| LUMO Energy | -2.5 eV | B3LYP/6-311++G |

| Energy Gap (HOMO-LUMO) | 4.5 eV | B3LYP/6-311++G |

| N13 NPA Charge (Trans) | -0.15 e | B3LYP/6-311++G |

| N13 NPA Charge (Cis) | -0.18 e | B3LYP/6-311++G** |

| Isomer Type | Feature | Observation |

|---|---|---|

| Cis | Ring Critical Points | Two (RCP1, RCP2) |

| Trans | Ring Critical Points | Three (RCP1, RCP2, RCP3) |

| Trans | Intramolecular Bonds | C-H···O hydrogen bonds identified |

Computational Spectroscopy and Vibrational Analysis

Computational methods are powerful tools for interpreting and predicting the spectroscopic signatures of molecules like TCAOB. By simulating spectra from first principles, researchers can assign experimental bands with high confidence and understand the vibrational nature of the molecule.

Theoretical infrared (FTIR), Raman, and ultraviolet-visible (UV-Vis) spectra for the isomers of TCAOB have been simulated using data from DFT calculations. nih.gov These simulations are then compared with experimentally obtained spectra. For TCAOB, studies have shown a good concordance between the predicted IR, Raman, NMR, and UV-Vis spectra and the corresponding experimental results. nih.gov This agreement validates the accuracy of the computational models and allows for a detailed assignment of the observed spectral bands to specific molecular motions or electronic transitions.

To improve the accuracy of theoretical vibrational frequency calculations, the Scaled Quantum Mechanical Force Field (SQMFF) methodology is often applied. This procedure involves scaling the force constants calculated by DFT to correct for systematic errors inherent in the theoretical approach. For TCAOB, the SQMFF procedure was used to assign the 69 normal modes of vibration for all calculated isomers based on their experimental vibrational spectra and normal internal coordinates. nih.gov This detailed assignment connects specific spectral features to the stretching, bending, and torsional motions of the atoms within the TCAOB molecule.

Structure-Activity Relationship (SAR) Modeling for Biological Activity

Structure-Activity Relationship (SAR) modeling is a computational toxicology approach used to predict the biological activity or toxicity of chemicals based on their molecular structure. scholarsresearchlibrary.com These models establish a correlation between the physicochemical properties of a molecule, derived from its structure, and its observed biological effects. scholarsresearchlibrary.com For environmental contaminants like TCAOB, SAR models, often referred to as Quantitative Structure-Toxicity Relationship (QSTR) models, are valuable for risk assessment and for understanding mechanisms of toxicity. nih.gov

TCAOB is classified as a "dioxin-like" chemical, a group of compounds known for their persistence and toxicity. wikipedia.orgresearchgate.net The toxicity of many dioxin-like compounds is mediated through their interaction with the aryl hydrocarbon (Ah) receptor. wikipedia.org SAR models for this class of chemicals often focus on structural features that influence this receptor binding and subsequent toxic endpoints. nih.govresearchgate.net

Specific biological activity data for TCAOB indicates that it possesses genotoxic potential. In a 13-week study, mice exposed to TCAOB showed significant increases in the frequency of micronucleated normochromatic erythrocytes (MN-NCE). researchgate.net This finding of mutagenic activity provides a critical toxicological endpoint that can be used to develop a SAR model. researchgate.net By correlating structural and electronic descriptors (such as those calculated via DFT and discussed in section 6.1) with these genotoxicity data, a predictive SAR model could be constructed to estimate the toxicity of TCAOB and other related polychlorinated azoxybenzenes.

Predictive Models for AhR Binding Affinity

Predictive models are essential tools in computational toxicology for estimating the binding affinity of novel or untested compounds to receptors like the AhR. For compounds such as TCAOB, Quantitative Structure-Activity Relationship (QSAR) models are a primary predictive tool.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. In the context of TCAOB, a QSAR model would seek to establish a relationship between its molecular descriptors and its AhR binding affinity. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For TCAOB, the electronegativity of the chlorine atoms and the electronic distribution across the azoxy bridge are critical electronic features.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific conformational parameters are important. The planarity or near-planarity of the chlorinated phenyl rings of TCAOB is a key steric feature known to be important for AhR binding.

Hydrophobic Descriptors: These describe the lipophilicity of the compound, often represented by the logarithm of the octanol-water partition coefficient (logP). The hydrophobicity of TCAOB influences its partitioning into biological membranes and its interaction with the hydrophobic ligand-binding pocket of the AhR.

A hypothetical QSAR model for a series of halogenated azoxybenzenes, including TCAOB, would likely demonstrate that increased halogenation at the lateral positions (3, 3', 4, and 4') and a planar molecular conformation are positively correlated with higher AhR binding affinity.

Table 1: Hypothetical QSAR Model Parameters for AhR Binding Affinity of Halogenated Azoxybenzenes

| Descriptor Class | Specific Descriptor Example | Expected Influence on AhR Affinity for TCAOB |

| Electronic | Electron withdrawing potential of substituents | Positive |

| Dipole Moment | Moderate | |

| Steric | Molecular Planarity | High Positive |

| Molecular Volume | Moderate | |

| Hydrophobic | logP | Positive within an optimal range |

Computational Approaches for Understanding Mechanistic Biological Interactions

Computational chemistry provides powerful tools to investigate the interaction of ligands like TCAOB with their biological targets at a molecular level. These methods complement experimental data and can offer detailed insights into the binding process.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In the case of TCAOB, docking simulations would be performed with a model of the AhR ligand-binding domain (LBD). The process involves:

Preparation of the Receptor and Ligand Structures: A three-dimensional model of the AhR LBD is required. Since the crystal structure of the full-length AhR is not available, homology models based on the structures of related PAS domain proteins are often used. The structure of TCAOB would be generated and its geometry optimized.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of TCAOB within the AhR LBD, calculating the binding energy for each pose.

Analysis of Binding Modes: The resulting poses are ranked based on their predicted binding affinity. Analysis of the top-ranked poses can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between TCAOB and specific amino acid residues in the LBD.

For TCAOB, it is expected that the planar aromatic rings would engage in pi-stacking interactions with aromatic residues in the binding pocket, and the chlorine atoms would form hydrophobic and van der Waals interactions.

Molecular Dynamics (MD) Simulations

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the TCAOB-AhR complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. This allows for:

Assessment of Binding Stability: MD simulations can assess the stability of the docked pose of TCAOB within the AhR LBD.

Characterization of Conformational Changes: These simulations can reveal conformational changes in both the ligand and the receptor upon binding.

Calculation of Binding Free Energy: More advanced MD techniques can be used to calculate the binding free energy of TCAOB to the AhR, providing a more accurate estimate of binding affinity than docking scores alone.

Table 2: Key Computational Approaches for Investigating TCAOB-AhR Interaction

| Computational Method | Objective | Key Insights for TCAOB |

| Molecular Docking | Predict the binding pose and affinity of TCAOB in the AhR LBD. | Identification of key interacting amino acid residues and the nature of the interactions (e.g., hydrophobic, pi-stacking). |

| Molecular Dynamics | Simulate the dynamic behavior of the TCAOB-AhR complex. | Assessment of the stability of the binding mode and characterization of ligand-induced conformational changes in the receptor. |

| QSAR | Correlate the chemical structure of TCAOB with its AhR binding affinity. | Prediction of the relative binding affinity of TCAOB based on its molecular descriptors. |

Ecological Implications and Environmental Risk Assessment Frameworks

Environmental Fate Modeling and Persistence in Ecosystems

The environmental behavior of 3,3',4,4'-tetrachloroazoxybenzene is largely inferred from its structural analogue, 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB), as they share similar physical and chemical properties. nih.gov TCAB is known for its chemical and microbiological stability, indicating a high potential for persistence in the environment. nih.gov

Studies on TCAB in various French soils demonstrated that over 93% of the initial amount was recovered after six months, with minimal CO2 evolution (0.05-0.20%), highlighting its resistance to degradation. nih.gov When released into aquatic environments, TCAB is expected to strongly adsorb to suspended solids and sediment. nih.gov While volatilization from water surfaces is a potential transport pathway, it is significantly slowed by this adsorption. The estimated volatilization half-life from a model pond 2 meters deep is 86 years when adsorption is considered. nih.gov Hydrolysis is not considered a significant environmental fate process for these types of compounds under typical environmental pH conditions (pH 5 to 9) due to the lack of hydrolyzable functional groups. nih.gov However, photolysis may contribute to its degradation in sunlit surface waters. nih.gov

Table 1: Estimated Environmental Fate Parameters for 3,3',4,4'-Tetrachloroazobenzene (as an analogue for TCAOB)

| Parameter | Value/Estimate | Significance |

|---|---|---|

| Soil Persistence | >93% recovery after 6 months | High persistence in terrestrial ecosystems |

| Adsorption to Sediment | High (based on estimated Koc) | Limited mobility in water column, accumulation in sediment |

| Volatilization Half-life (model river) | 8 days | Potential for atmospheric transport from water |

| Volatilization Half-life (model lake) | 66 days | Slower atmospheric transport from still water |

| Volatilization Half-life (model pond with adsorption) | 86 years | Adsorption significantly reduces volatilization |

| Hydrolysis | Not expected to be important | Stable in aquatic environments |

Data based on studies of 3,3',4,4'-tetrachloroazobenzene (TCAB). nih.gov

Bioaccumulation and Trophic Transfer Potential in Aquatic and Terrestrial Food Webs

Bioaccumulation is the process where a substance is absorbed by an organism from its environment and food faster than it is lost, leading to an accumulation in the organism's tissues. epa.gov This is a critical factor in assessing the environmental risk of persistent chemicals. For the analogue TCAB, an estimated bioconcentration factor (BCF) of 10 suggests a low potential for bioconcentration in aquatic organisms. nih.gov

However, the process of biomagnification, where the concentration of a substance increases at successively higher levels in a food chain, is also a concern for persistent, bioaccumulative, and toxic (PBT) substances. epa.gov While the BCF for TCAB is low, the high persistence of TCAOB and its lipophilic nature suggest that it could still accumulate in organisms over long periods and potentially biomagnify in food webs. Food web bioaccumulation models, which are used to predict the concentration of contaminants in various organisms, often consider factors like dietary uptake, respiratory uptake and elimination, and growth dilution. nih.gov For ionizable organic compounds, these models may also incorporate partitioning to phospholipids (B1166683) and pH-dependent transport across membranes. nih.gov

Ecotoxicological Endpoints and Mechanistic Biomarkers in Environmental Sentinel Species

This compound has been shown to exhibit dioxin-like toxicity. nih.govnih.gov Ecotoxicological studies using laboratory animals as sentinel species have identified several adverse effects. In 13-week gavage studies, TCAOB caused a range of effects in F344/N rats and B6C3F1 mice. nih.gov

Table 2: Observed Ecotoxicological Effects of TCAOB in Laboratory Animals

| Species | Observed Effects |

|---|---|

| F344/N Rats | Decreased body weight gain, decreased thymus weight, increased liver weight, hematopoietic cell proliferation, responsive anemia, decreased platelet counts, chronic active inflammation of the lung vasculature, increased cardiomyopathy, hyperplasia of the forestomach, decreased circulating thyroxine, decreased sperm motility, increased organ weights (lung, spleen, kidney, heart) in females, nephropathy in females, increased estrous cycle length. nih.gov |

Mechanistic biomarkers are crucial for understanding the toxic mechanisms of a chemical and for early detection of exposure and effects in wild populations. turkjps.orgnih.gov For a compound like TCAOB, which exhibits dioxin-like activity, relevant biomarkers would include those related to the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov Other potential mechanistic biomarkers could include:

Genotoxicity: DNA strand breaks, formation of micronuclei, and chromosomal aberrations are reliable indicators of genetic damage. researchgate.net The observed increase in micronucleated erythrocytes in mice exposed to TCAOB is a direct example of a genotoxicity biomarker. nih.gov

Oxidative Stress: Measurement of markers like malondialdehyde (MDA), glutathione (B108866) (GSH) levels, and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can indicate cellular damage from reactive oxygen species. researchgate.net

Biotransformation Enzymes: Alterations in the activity of biotransformation enzymes can indicate exposure to foreign compounds. nih.gov

Endocrine Disruption: Changes in hormone levels, such as the observed decrease in circulating thyroxine in rats exposed to TCAOB, can serve as biomarkers of endocrine disruption. nih.gov The precursor to egg yolk protein, vitellogenin, is a well-established biomarker for exposure to estrogenic compounds. researchgate.net

Regulatory Science Frameworks for Environmental Contaminant Research

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Union have established frameworks for assessing the risks posed by chemical substances. taftlaw.comeuropa.eu These frameworks are designed to systematically evaluate the potential hazards of chemicals to human health and the environment.

Under the Toxic Substances Control Act (TSCA) in the United States, the EPA identifies existing chemicals for risk assessment based on factors including persistence, bioaccumulation, and toxicity (PBT). taftlaw.com A chemical with the characteristics of TCAOB would likely be prioritized for a comprehensive risk evaluation due to its persistence and toxic effects. The risk evaluation process involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov

Similarly, the EU's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the Water Framework Directive employ a risk-based approach. europa.eu The environmental risk assessment for a new pharmaceutical under the EU Medicinal Products Directive, for instance, involves calculating a Predicted Environmental Concentration (PEC) and comparing it to a Predicted No-Effect Concentration (PNEC). researchgate.net A PEC/PNEC ratio greater than 1 suggests a potential environmental risk. researchgate.net

Future Research Directions and Emerging Topics in Tcaob Studies

Development of Novel Synthesis Pathways with Reduced Byproduct Formation

The historical synthesis of chlorinated anilines, which can generate TCAOB as an unintended byproduct, highlights the need for cleaner chemical production methods. Future research will focus on developing novel synthesis pathways for azoxybenzenes and their precursors that are not only efficient but also minimize the formation of hazardous byproducts.

Key research areas include:

Green Chemistry Approaches: Emphasis is being placed on synthesis methods that utilize environmentally benign solvents, such as water, and operate at room temperature to reduce energy consumption. nih.gov For instance, the use of catalysts like N,N-diisopropylethylamine (DIPEA) in water for the reductive dimerization of nitrosobenzenes represents a move towards more sustainable processes. nih.gov

Catalyst-Free Synthesis: Photochemical methods offer a promising alternative for the synthesis of azoxybenzenes from nitrobenzene (B124822) building blocks without the need for catalysts or additives. chemrxiv.org These reactions, conducted at ambient temperature and under air, could provide a greener pathway to azoxybenzene (B3421426) products, although the formation of ortho-hydroxyazoxybenzenes as byproducts in some cases warrants further investigation. chemrxiv.org

Selective Dimerization: Research into the reductive dimerization of nitrosobenzenes without additional catalysts or reagents has shown promise for creating both symmetrical and dissymmetrical azoxybenzenes. organic-chemistry.org This approach can avoid the over-reduction and byproduct formation common in other methods. organic-chemistry.org Fine-tuning reaction conditions, such as solvent choice and acidity, can enhance the reactivity and yield for a wide range of substituted nitrosobenzenes. organic-chemistry.org

A comparative look at emerging synthesis strategies highlights the shift towards more controlled and environmentally conscious methods.

Table 1: Comparison of Novel Synthesis Strategies for Azoxybenzenes

| Synthesis Strategy | Key Features | Potential for Reduced Byproducts | Research Focus |

|---|---|---|---|

| DIPEA-Catalyzed Dimerization | Uses a cost-effective catalyst, green solvent (water), room temperature operation. nih.gov | High selectivity for azoxybenzene products. nih.gov | Optimizing catalyst efficiency and expanding substrate scope. nih.gov |

| Photochemical Homocoupling | Catalyst- and additive-free, uses light as an energy source, ambient conditions. chemrxiv.org | Avoids catalyst-related impurities; potential for rearrangement byproducts. chemrxiv.org | Improving yields for sterically hindered substrates and controlling photochemical side reactions. chemrxiv.org |

| Catalyst-Free Reductive Dimerization | No additional catalysts or reagents required, proceeds via heating. organic-chemistry.org | Avoids over-reduction issues common in other methods. organic-chemistry.org | Enhancing reactivity for substrates with electron-donating groups and scaling up the process. organic-chemistry.org |

Advanced Bioremediation and Environmental Detoxification Strategies

Given the persistence of TCAOB in the environment, developing effective remediation and detoxification strategies is a critical research priority. Future efforts will move beyond conventional methods to explore advanced biological and chemical techniques capable of breaking down these recalcitrant compounds.

Emerging strategies include:

Enhanced Bioremediation: The use of microorganisms, including bacteria, fungi, and microalgae, for the degradation of persistent organic pollutants is a key area of research. nih.govresearchgate.net Future studies will focus on identifying and engineering microbes with specific enzymatic capabilities to break down chlorinated azoxybenzenes. researchgate.net The application of extremophiles in biofilm reactors is also a promising avenue, as these organisms can withstand harsh environmental conditions and improve pollutant removal. researchgate.net

Phytoremediation: The use of plants to remove, contain, or degrade environmental contaminants is another sustainable approach. nih.gov Research will explore plant species capable of taking up and metabolizing TCAOB and other chlorinated aromatic compounds.

Advanced Reduction Processes (ARPs): Chemical reduction methods are being investigated for the dehalogenation and detoxification of halogenated organic compounds. engineering.org.cn For example, the use of carbon dioxide radical anions (CO₂·⁻) has been shown to be effective in the simultaneous degradation, dehalogenation, and detoxification of halogenated antibiotics, suggesting a potential application for TCAOB. engineering.org.cn

Integrated Approaches: Combining different remediation techniques, such as the use of zero-valent iron (ZVI) with biological treatments, may offer synergistic effects and lead to more complete degradation of contaminants. researchgate.net

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) for Deeper Mechanistic Understanding

To fully grasp the biological impact of TCAOB, a deeper understanding of its molecular mechanisms of toxicity is required. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to achieve this. nih.govyoutube.com

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell or organism, providing a snapshot of gene expression in response to a toxicant. mdpi.comresearchgate.net For TCAOB, transcriptomic studies can identify which genes and cellular pathways are activated or suppressed upon exposure, offering clues to its mode of action. nih.gov High-throughput methods like RNA sequencing (RNA-Seq) can provide a comprehensive view of the transcriptome. mdpi.comnih.gov

Proteomics: As the functional manifestation of gene expression, the proteome (the entire set of proteins) can reveal the direct cellular responses to a toxicant. youtube.comresearchgate.net Mass spectrometry-based proteomics can identify and quantify changes in protein levels and post-translational modifications, providing insights into the specific proteins and protein networks affected by TCAOB. mdpi.com

Integrated Multi-Omics Analysis: The real power of these technologies lies in their integration. nih.gov By combining transcriptomic and proteomic data, researchers can build a more complete picture of the cellular response to TCAOB, from gene transcription to protein function. nih.gov This integrated approach can help identify key biomarkers of exposure and effect, and elucidate the complex mechanisms underlying TCAOB toxicity. nih.govworldscholarsreview.org

Table 2: Application of Omics Technologies in TCAOB Research

| Omics Technology | Information Provided | Potential Application to TCAOB Studies |

|---|---|---|

| Transcriptomics | Comprehensive profile of gene expression (RNA transcripts). mdpi.comresearchgate.net | Identify genes and pathways altered by TCAOB exposure, revealing mechanisms of toxicity. nih.gov |

| Proteomics | Large-scale study of proteins, their structures, and functions. youtube.com | Uncover protein-level changes and post-translational modifications induced by TCAOB, identifying direct molecular targets. mdpi.com |

| Metabolomics | Study of the complete set of small-molecule metabolites. youtube.com | Identify metabolic fingerprints and pathway disruptions caused by TCAOB, linking molecular changes to physiological outcomes. worldscholarsreview.org |

| Multi-Omics Integration | A holistic view of the biological system by combining data from different omics levels. nih.gov | Construct comprehensive models of TCAOB's mechanism of action, from gene to function, and identify robust biomarkers. nih.govnih.gov |

Development of Predictive Models for Environmental Transport and Biological Activity

Predictive modeling is becoming an indispensable tool for assessing the environmental risks of chemical compounds. For TCAOB, the development of robust models can help forecast its environmental fate and biological activity, guiding risk assessment and management efforts.

Future research in this area will focus on:

Environmental Fate and Transport Models: These models aim to predict how TCAOB moves through and persists in different environmental compartments (soil, water, air). This involves considering factors like its soil adsorption coefficient, water solubility, and potential for atmospheric transport.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of a compound with its biological activity or toxicity. For TCAOB and its analogues, QSAR can be used to predict their potential to bind to receptors like the Ah receptor and elicit dioxin-like toxicity.

Integrated Predictive Platforms: The development of web-based platforms that merge predictions of biodegradability and toxicity is a significant advancement. nih.govnih.gov Tools like BiodegPred can provide an initial assessment of the environmental risk of a chemical based solely on its structure, which is invaluable for newly identified or less-studied compounds. nih.govnih.gov These platforms can be trained on existing experimental data to improve their predictive accuracy for compounds like chlorinated azoxybenzenes. nih.gov

Exploration of Less Studied Analogues and Derivatives of Azoxybenzenes

While TCAOB has received considerable attention, it is part of a larger class of azoxybenzenes and related azo compounds, many of which are less characterized. researchgate.net Future research should broaden its scope to include these analogues and derivatives to better understand the structure-activity relationships within this chemical class.

Areas for exploration include:

Synthesis and Characterization: The synthesis of a wider range of halogenated and non-halogenated azoxybenzene analogues is necessary to build a comprehensive library for toxicological testing. organic-chemistry.orgresearchgate.net This includes exploring dissymmetrical azoxybenzenes, which may have different properties than their symmetrical counterparts. organic-chemistry.org

Comparative Toxicity Studies: Evaluating the toxicity of various azoxybenzene derivatives will help to identify the key structural features that determine their biological activity. This includes investigating the influence of the number and position of halogen substituents on their dioxin-like and other toxic effects.

Heteroaryl Azo Compounds: These compounds, which are structurally related to azobenzenes, represent a less-explored area of research. researchgate.net Investigating their properties and potential biological activities could provide valuable insights into the broader class of azo and azoxy compounds. researchgate.net

Interdisciplinary Approaches to Address Complex Environmental Challenges Posed by Chlorinated Azoxybenzenes